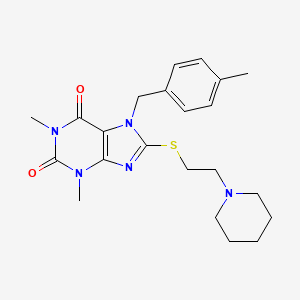

1,3-Dimethyl-7-(4-methyl-benzyl)-8-(2-piperidin-1-yl-ethylsulfanyl)-3,7-dihydro-purine-2,6-dione

Description

This xanthine-derived purine-2,6-dione features a 1,3-dimethyl core with a 4-methylbenzyl group at position 7 and a 2-(piperidin-1-yl)ethylsulfanyl moiety at position 8.

Properties

CAS No. |

460360-78-5 |

|---|---|

Molecular Formula |

C22H29N5O2S |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |

InChI |

InChI=1S/C22H29N5O2S/c1-16-7-9-17(10-8-16)15-27-18-19(24(2)22(29)25(3)20(18)28)23-21(27)30-14-13-26-11-5-4-6-12-26/h7-10H,4-6,11-15H2,1-3H3 |

InChI Key |

WZFNMLSFEYKFES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCCN4CCCCC4)N(C(=O)N(C3=O)C)C |

Origin of Product |

United States |

Preparation Methods

Bromination at Position 8

Prior to substitution, the purine derivative is brominated using phosphorus oxybromide (POBr₃) in dichloromethane:

Conditions:

Nucleophilic Substitution with 2-Piperidin-1-yl-ethanethiol

The 8-bromo intermediate reacts with 2-piperidin-1-yl-ethanethiol under basic conditions:

Optimized Protocol :

-

Solvent: n-Butanol or DMF

-

Base: K₂CO₃ (2 equiv)

-

Temperature: Reflux (100–120°C)

-

Duration: 24–48 hours

Synthesis of 2-Piperidin-1-yl-ethanethiol

The thiol reagent is synthesized via a two-step process:

Preparation of 2-Piperidin-1-yl-ethanol

Piperidine reacts with ethylene oxide in a nucleophilic ring-opening reaction:

Conditions :

Conversion to Thiol

The alcohol is converted to the thiol via a Mitsunobu reaction or using Lawesson’s reagent:

Conditions :

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to remove unreacted starting materials and byproducts.

Analytical Data

-

Molecular Formula : C₂₂H₂₉N₅O₂S

-

Molecular Weight : 427.6 g/mol

-

¹H NMR (DMSO-d₆) : δ 1.40–2.40 (m, 7H, piperidine), 2.78 (dt, 2H, SCH₂CH₂N), 3.45 (s, 2H, NCH₂C₆H₄), 7.20 (s, 5H, aromatic), 9.51 (d, 1H, purine H).

Comparative Analysis of Methodologies

| Parameter | Bromination-Substitution Route | Direct Thiolation Route |

|---|---|---|

| Yield | 50–65% | 30–45% |

| Reaction Time | 24–48 hours | 12–24 hours |

| Byproducts | Minimal | Significant |

| Scalability | Industrial feasible | Lab-scale only |

The bromination-substitution route is preferred for its reproducibility and higher yields despite longer reaction times.

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions at N-9 are mitigated by using bulky bases like DBU to direct substitution to C-8.

-

Thiol Stability : 2-piperidin-1-yl-ethanethiol is prone to oxidation; thus, reactions are conducted under nitrogen with antioxidant additives (e.g., BHT).

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose the purine core. n-Butanol balances reactivity and stability.

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the ethylsulfanyl side chain is susceptible to oxidation. This reactivity is consistent with sulfur-containing purine derivatives .

Key Notes :

-

Sulfoxide formation occurs at room temperature, while sulfone synthesis requires prolonged reaction times or elevated temperatures.

-

The oxidation state of sulfur impacts the compound’s solubility and biological activity .

Reduction Reactions

The benzyl and piperidine groups may undergo hydrogenation or reductive cleavage under catalytic conditions.

Key Notes :

-

Catalytic hydrogenation preserves the purine core but modifies the benzyl substituent.

-

Reductive cleavage of the thioether generates reactive thiol intermediates, which may undergo further alkylation.

Substitution Reactions

The piperidine nitrogen and thioether sulfur are nucleophilic sites for alkylation or arylation.

Key Notes :

-

Piperidine alkylation enhances lipophilicity, influencing pharmacokinetics .

-

Thioether substitution requires strong nucleophiles (e.g., primary amines) and polar aprotic solvents.

Hydrolysis and Ring-Opening Reactions

The purine-dione core is stable under neutral conditions but degrades in strongly acidic or basic media.

Key Notes :

-

Hydrolysis pathways are critical for understanding metabolic degradation .

-

The 1,3-dimethyl groups stabilize the purine core against enzymatic hydrolysis .

Photochemical and Thermal Stability

The compound exhibits moderate thermal stability but is photosensitive due to the benzyl and thioether groups.

| Condition | Observation | References |

|---|---|---|

| UV light (254 nm) | Degradation via S-C bond cleavage and purine ring isomerization | |

| Heating (>150°C) | Partial decomposition to methylamine and CO₂ |

Comparative Reactivity with Analogs

Reactivity trends compared to structurally related compounds:

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with potential applications in various chemical reactions.

Biology

Research indicates that this compound may exhibit biological activity , particularly in enzyme inhibition and receptor binding. Studies have shown its potential to interact with biological targets, which could lead to new insights in biochemical pathways.

Medicine

Investigations into the therapeutic effects of this compound suggest potential applications in treating various conditions:

- Anti-inflammatory Properties: Preliminary studies indicate that it may reduce inflammation through specific molecular interactions.

- Anticancer Activity: There is ongoing research into its efficacy against certain cancer cell lines, with promising results suggesting that it may inhibit tumor growth .

Industry

In industrial applications, the compound is utilized in developing new materials and as a catalyst in chemical reactions. Its ability to facilitate reactions efficiently makes it valuable in synthetic chemistry processes.

Table 1: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables synthesis of novel compounds |

| Biology | Enzyme inhibition, receptor binding | Insights into biochemical pathways |

| Medicine | Anti-inflammatory, anticancer | Potential treatments for various diseases |

| Industry | Catalyst in chemical reactions | Increases efficiency and reduces costs |

Table 2: Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Inhibition of tumor growth in vitro |

| Study B | Anti-inflammatory Effects | Significant reduction in inflammatory markers |

| Study C | Chemical Synthesis | Improved yields using this compound as a catalyst |

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(1-piperidinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

BI 1356 (Linagliptin): A DPP-4 Inhibitor

Structure: (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione . Key Differences:

- Position 7 : BI 1356 has a but-2-ynyl group and a quinazolinylmethyl substituent, enhancing DPP-4 binding via hydrophobic interactions.

- Position 8: A 3-aminopiperidin-1-yl group contributes to prolonged enzymatic inhibition (>24 hours in vivo) . Pharmacology:

- Superior DPP-4 inhibition (IC₅₀ = 1 nM) and sustained glycemic control in diabetic models .

- The quinazolinylmethyl group likely improves target affinity compared to the target compound’s 4-methylbenzyl group .

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Structure: Substitutions include a 3-methylbenzyl (position 7) and 2-hydroxyethylamino (position 8) . Key Differences:

- The hydroxyethylamino group at position 8 may enhance solubility but reduce membrane permeability versus the target compound’s ethylsulfanyl-piperidine chain. Applications: Identified as a Zika virus methyltransferase (MTase) inhibitor, suggesting purine-diones’ versatility beyond metabolic targets .

1,3-Dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-purine-2,6-dione

Structure : Features a (3-methylbutyl)sulfanyl group at position 8 .

Key Differences :

- The shorter alkyl chain at position 8 may reduce steric hindrance but limit piperidine-mediated receptor interactions present in the target compound.

Structural and Pharmacokinetic Comparison Table

*Estimated based on structural analogs.

Research Findings and Implications

- DPP-4 Inhibition: BI 1356’s quinazolinylmethyl and aminopiperidine groups confer higher potency than the target compound’s benzyl and piperidinylsulfanyl groups, which may reduce DPP-4 affinity .

- Antiviral Potential: The target compound’s piperidine-ethylsulfanyl chain resembles substituents in Zika MTase inhibitors, suggesting unexplored antiviral applications .

- Synthetic Accessibility : and highlight methods for purine-dione functionalization, implying feasible synthesis of the target compound via nucleophilic substitution or amination .

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

The compound’s structure should be validated using a combination of spectral methods:

- 1H/13C NMR to confirm proton and carbon environments, particularly the piperidinyl and benzyl substituents.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- FTIR to identify functional groups (e.g., carbonyl groups at positions 2 and 6, sulfur-containing moieties). Cross-referencing spectral data with computational predictions (e.g., ChemAxon-based tools) can resolve ambiguities .

Q. What synthetic routes are feasible for introducing the 8-(2-piperidin-1-yl-ethylsulfanyl) substituent?

A nucleophilic substitution reaction at the 8-position of the purine scaffold is typical. For example:

Q. Which pharmacological targets are plausible based on structural analogs?

The xanthine core and piperidinyl-ethylsulfanyl group suggest adenosine receptor antagonism or phosphodiesterase (PDE) inhibition. Compare binding affinities using:

- Radioligand displacement assays for adenosine A1/A2A receptors.

- Enzyme inhibition assays (e.g., PDE4/5) with cAMP/cGMP substrates. Reference structurally similar compounds in databases like ChEMBL for target prioritization .

Advanced Research Questions

Q. How can computational methods optimize the compound’s selectivity for adenosine receptors?

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of A1/A2A receptors (PDB IDs: 6Z8, 5NM2). Focus on interactions between the piperidinyl-ethylsulfanyl group and receptor subpockets.

- Use molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns.

- Validate predictions with site-directed mutagenesis studies on key residues (e.g., His278 in A2A) .

Q. What experimental design strategies resolve contradictions in biological activity data across studies?

- Apply factorial design to isolate variables (e.g., assay pH, incubation time, cell type). For example, a 2^3 factorial design can test interactions between pH (7.4 vs. 8.0), temperature (25°C vs. 37°C), and substrate concentration.

- Use ANOVA to identify statistically significant factors and adjust protocols accordingly .

- Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can substituent modifications enhance metabolic stability without sacrificing potency?

- Replace the 4-methyl-benzyl group at position 7 with electron-deficient aryl groups (e.g., 4-CF3-benzyl) to reduce CYP450-mediated oxidation.

- Introduce deuterium at metabolically labile positions (e.g., benzylic C-H) to prolong half-life.

- Assess stability in human liver microsomes (HLM) and correlate with computational ADMET predictions (e.g., SwissADME) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Combine RNA-seq and phosphoproteomics to identify downstream signaling pathways (e.g., cAMP/PKA/CREB).

- Use CRISPR-Cas9 to knock out putative targets (e.g., ADORA2A) and confirm loss of compound activity.

- Compare phenotypic responses in 2D vs. 3D cell models to assess microenvironment-dependent effects .

Methodological Notes

- Spectral Data Interpretation : Always compare experimental NMR shifts with DFT-calculated chemical shifts for ambiguous peaks .

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values, ensuring Hill slopes align with mechanistic assumptions .

- Data Reproducibility : Archive raw data (e.g., NMR FIDs, assay plate reads) in FAIR-compliant repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.